

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyethyl Myristate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxyethyl myristate*

Cat. No.: *B1217589*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Hydroxyethyl myristate** (CAS No. 22122-18-5). **2-Hydroxyethyl myristate**, an ester of myristic acid and ethylene glycol, finds applications in the pharmaceutical and cosmetic industries as an emollient, solvent, and consistency agent. A thorough understanding of its physicochemical characteristics is paramount for formulation development, quality control, and predicting its behavior in biological systems. This document presents quantitative data in a structured format, details relevant experimental methodologies, and provides a logical workflow for the determination of these properties.

Chemical Identity

- IUPAC Name: 2-hydroxyethyl tetradecanoate
- Synonyms: Ethylene glycol monomyristate, Glycol myristate, Tetradecanoic acid, 2-hydroxyethyl ester, Myristic acid, 2-hydroxyethyl ester[1]
- CAS Number: 22122-18-5[1]
- Molecular Formula: C₁₆H₃₂O₃[1]

- Chemical Structure:

Physicochemical Properties

The physicochemical properties of **2-Hydroxyethyl myristate** are summarized in the table below. These parameters are crucial for predicting its solubility, absorption, and distribution characteristics.

Property	Value	Reference
Molecular Weight	272.42 g/mol	[1]
Melting Point	44-45 °C	[1]
Boiling Point	382.2 °C at 760 mmHg	[1]
Density	0.927 g/cm ³	[1]
Vapor Pressure	2.05E-07 mmHg at 25°C	[1]
Refractive Index	1.453	[1]
pKa (Predicted)	13.90 ± 0.10	[1]
Solubility	Insoluble in water; Soluble in many organic solvents such as ethanol and acetone.	Inferred from properties of similar long-chain esters. [2] [3] [4]
LogP (Octanol-Water Partition Coefficient)	Not experimentally determined. Predicted to be high due to its long alkyl chain.	

Experimental Protocols

The determination of the physicochemical properties of **2-Hydroxyethyl myristate** follows standardized methodologies, often adhering to guidelines set by organizations such as the Organisation for Economic Co-operation and Development (OECD).[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Melting Point Determination (Capillary Method)

The melting point of **2-Hydroxyethyl myristate** can be determined using the capillary method as per OECD Guideline 102.

- Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.
- Apparatus:
 - Melting point apparatus with a heating block and a means of controlled heating.
 - Capillary tubes (closed at one end).
 - Calibrated thermometer or temperature sensor.
- Procedure:
 - A small amount of dry **2-Hydroxyethyl myristate** is finely powdered.
 - The capillary tube is filled with the powder to a height of 2-4 mm.
 - The filled capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a constant and slow rate (e.g., 1 °C/min) near the expected melting point.
 - The temperature at which the first drop of liquid appears is recorded as the onset of melting.
 - The temperature at which the last solid particle disappears is recorded as the end of melting.
 - The procedure is repeated at least twice, and the average value is reported.

Boiling Point Determination

The boiling point is determined following OECD Guideline 103.

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For substances with high boiling points, distillation methods are employed.
- Apparatus:
 - Distillation flask.
 - Condenser.
 - Calibrated thermometer or temperature sensor.
 - Heating mantle.
- Procedure:
 - A sample of **2-Hydroxyethyl myristate** is placed in the distillation flask.
 - The apparatus is assembled, and the thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.
 - The liquid is heated, and the temperature is recorded when the liquid boils and a stable reflux is established in the condenser.
 - The observed boiling point is corrected to standard atmospheric pressure (760 mmHg).

Solubility Determination

The solubility of **2-Hydroxyethyl myristate** in water and organic solvents can be determined using the flask method (OECD Guideline 105).

- Principle: A known amount of the substance is added to a known volume of the solvent. The mixture is agitated at a constant temperature until saturation is reached. The concentration of the substance in the saturated solution is then determined analytically.
- Apparatus:
 - Flasks with stoppers.

- Constant temperature bath or shaker.
- Analytical balance.
- Analytical method for quantification (e.g., Gas Chromatography).
- Procedure:
 - An excess amount of **2-Hydroxyethyl myristate** is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.
 - The flask is sealed and agitated in a constant temperature bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).
 - The mixture is allowed to stand to allow undissolved solid to settle.
 - A sample of the supernatant is carefully withdrawn, filtered, and diluted if necessary.
 - The concentration of **2-Hydroxyethyl myristate** in the sample is determined using a validated analytical method like Gas Chromatography (GC).

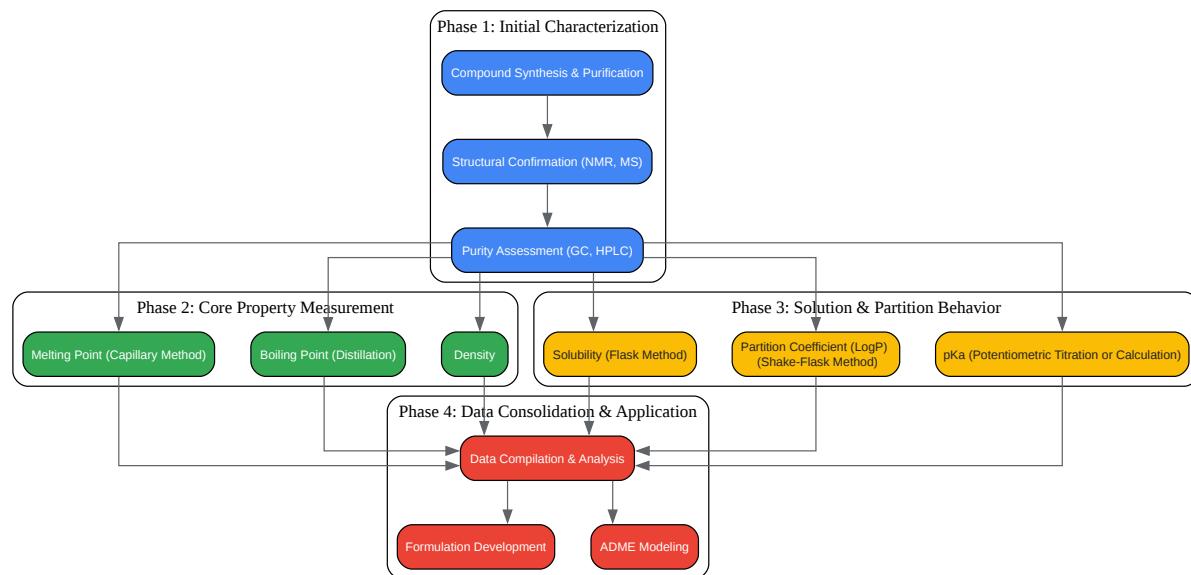
Partition Coefficient (LogP) Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is a measure of a substance's lipophilicity and is determined according to OECD Guideline 107.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Principle: The substance is dissolved in a mixture of n-octanol and water, and the concentration of the substance in each phase is determined after equilibrium has been reached. The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to that in the aqueous phase. LogP is the logarithm of this ratio.
- Apparatus:
 - Separatory funnels.
 - Mechanical shaker.

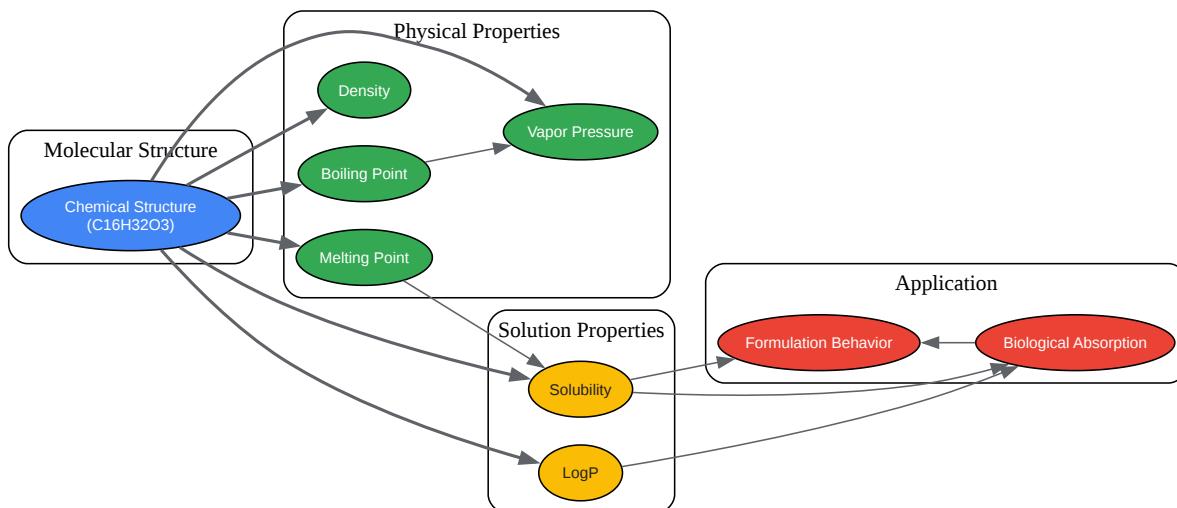
- Centrifuge (optional).
- Analytical method for quantification (e.g., GC or HPLC).
- Procedure:
 - n-Octanol and water are mutually saturated before the experiment.
 - A known amount of **2-Hydroxyethyl myristate** is dissolved in either n-octanol or water.
 - The two phases are mixed in a separatory funnel in a defined volume ratio.
 - The funnel is shaken until equilibrium is established (several hours).
 - The phases are separated, by centrifugation if necessary.
 - The concentration of the substance in each phase is determined by a suitable analytical method.
 - The partition coefficient (P) is calculated as $P = C_{\text{octanol}} / C_{\text{water}}$.
 - LogP is then calculated as $\log_{10}(P)$.

Analysis by Gas Chromatography (GC)


Gas chromatography is a key analytical technique for the purity assessment and quantification of **2-Hydroxyethyl myristate** in various matrices.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Principle: The sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase.
- Typical GC conditions for Fatty Acid Esters:
 - Column: A polar capillary column (e.g., wax-type) is often suitable for separating fatty acid esters.
 - Carrier Gas: Helium or Nitrogen.

- Injector and Detector Temperature: Typically set above the boiling point of the analyte and any derivatization agents.
- Oven Temperature Program: A temperature gradient is often used to ensure good separation of components with different boiling points.
- Detector: Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. Mass Spectrometry (MS) can be used for identification.
- Sample Preparation: For complex matrices, a derivatization step (e.g., silylation of the hydroxyl group) might be necessary to improve volatility and peak shape.


Logical Workflow and Relationships

The following diagrams illustrate the logical workflow for determining the physicochemical properties of a substance like **2-Hydroxyethyl myristate** and the interrelationship between these properties.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Property Determination.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. nagwa.com [nagwa.com]
- 3. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFormation [enfo.hu]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. scribd.com [scribd.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 15. benchchem.com [benchchem.com]
- 16. scielo.br [scielo.br]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyethyl Myristate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217589#what-are-the-physicochemical-properties-of-2-hydroxyethyl-myristate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com